N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide
Description
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c1-3-6-16(23)22(11-13-7-4-5-10-20-13)18-21-17-12(2)14(19)8-9-15(17)24-18/h4-5,7-10H,3,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZICMMUZVBKCNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=N1)C2=NC3=C(S2)C=CC(=C3C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.
Structural Overview
The compound features a unique structural arrangement that includes:
- Benzo[d]thiazole ring : Known for its pharmacological properties.
- Pyridin-2-ylmethyl group : Enhances the compound's interaction with biological targets.
- Butyramide moiety : Contributes to the overall biological efficacy.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃OS |
| Molecular Weight | 351.87 g/mol |
| CAS Number | 922871-09-8 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the benzo[d]thiazole ring : Achieved through the reaction of 2-aminothiophenol with a chlorinated aromatic compound.
- Coupling with pyridin-2-ylmethyl amine : This step utilizes coupling reagents like EDCI in the presence of a base.
- Finalization with butyric acid derivatives : To form the butyramide structure.
The overall yield of this synthetic route can vary but is generally optimized to ensure high purity and efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes.
Key Activities:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially useful in treating chronic inflammatory diseases.
- Antitumor Properties : Shows promise in inhibiting tumor growth in various cancer cell lines.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Anti-inflammatory Effects :
- Antitumor Activity :
Comparative Biological Activity Table
Comparison with Similar Compounds
Key Structural Features for Comparison:
Benzothiazole Substitutions : Chloro, methyl, or methoxy groups at positions 4/2.
Pyridine Position : Orientation of the pyridinylmethyl group (2- vs. 4-yl).
Amide Linker : Length (acetamide vs. butyramide) and substituents.
Comparative Analysis of Analogs
Key Findings:
- Substituent Effects: The target compound’s 5-Cl/4-CH₃ substituents increase electron-withdrawing and steric effects compared to the 5-OCH₃ group in ’s analog. This may enhance binding to hydrophobic pockets in target proteins . The pyridin-2-ylmethyl group (target compound) vs.
- Linker Length :
- Biological Implications :
Q & A
Q. What is the general synthetic route for N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide?
The compound is synthesized via a two-step acylation strategy:
Amine activation : React 5-chloro-4-methylbenzo[d]thiazol-2-amine with butyryl chloride or its derivatives in dry pyridine under ice-cooling to form the primary amide intermediate.
Secondary functionalization : Introduce the pyridin-2-ylmethyl group via nucleophilic substitution or reductive amination, depending on the leaving group (e.g., chloro or bromo derivatives).
Purification typically involves solvent extraction (CHCl₃), NaHCO₃ washing, and recrystallization from ethyl acetate/hexane .
Q. How is the molecular structure of this compound confirmed?
Key characterization methods include:
- ¹H/¹³C NMR : Assign peaks for the benzo[d]thiazole, pyridylmethyl, and butyramide moieties (e.g., δ ~7.5–8.5 ppm for aromatic protons, δ ~4.5 ppm for N-CH₂-pyridine) .
- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯N interactions between thiazole and pyridine groups) using SHELX refinement .
- Elemental analysis : Verify C, H, N, S, and Cl content within ±0.4% deviation .
Advanced Research Questions
Q. How can reaction yields be optimized during the acylation step?
- Solvent choice : Use anhydrous pyridine to scavenge HCl, improving electrophilicity of the acyl chloride .
- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions (e.g., hydrolysis).
- Stoichiometry : Employ a 1.1:1 molar ratio of acyl chloride to amine to ensure complete conversion .
- Workup : Neutralize residual HCl with NaHCO₃ and use chromatographic purification (silica gel, CHCl₃:MeOH) for intermediates .
Q. How to resolve discrepancies in NMR data caused by impurities?
- Multi-technique validation : Cross-check with LC-MS (e.g., [M+H]⁺ ion for molecular weight confirmation) .
- HPLC purity assessment : Use a C18 column with acetonitrile/water gradients (e.g., 70:30 → 95:5 over 20 min) to detect unreacted starting materials .
- DEPT-135 NMR : Differentiate CH₃, CH₂, and CH groups in the butyramide chain to confirm substitution patterns .
Q. What strategies address challenges in X-ray crystallographic refinement?
- Hydrogen-bond constraints : Fix N–H and O–H distances during SHELXL refinement to stabilize the model .
- Twinned data handling : Use the TWIN command in SHELX for pseudo-merohedral twinning, common in benzothiazole derivatives .
- Disorder modeling : Apply PART and SUMP restraints for flexible side chains (e.g., pyridylmethyl groups) .
Q. What in vitro assays are suitable for evaluating biological activity?
- Apoptosis screening : Use flow cytometry with Annexin V/PI staining (e.g., compare to cisplatin as a positive control) .
- Enzyme inhibition : Test PFOR (pyruvate:ferredoxin oxidoreductase) activity via NADH oxidation assays, relevant for anaerobic targets .
- Receptor binding : Perform competitive displacement assays (e.g., dopamine D2 receptor with [³H]spiperone) for neuroactive compounds .
Q. How to predict biological activity computationally?
- PASS program : Predict antimicrobial or anti-inflammatory potential based on structural descriptors (e.g., logP, polar surface area) .
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- ADMET profiling : Calculate bioavailability (Lipinski’s Rule of 5) and toxicity (ProTox-II) to prioritize derivatives .
Methodological Challenges & Solutions
Q. How to analyze the acylation reaction mechanism?
- Kinetic studies : Monitor progress via in situ IR spectroscopy (C=O stretch at ~1650 cm⁻¹) to identify rate-limiting steps .
- Isotopic labeling : Use ¹⁵N-labeled amines to track amide bond formation via 2D HSQC NMR .
Q. How to ensure purity for pharmacological studies?
- HPLC-DAD : Detect UV-active impurities at λ = 254 nm (benzo[d]thiazole absorption) .
- Melting point analysis : Compare experimental values (e.g., 180–182°C) to literature data for polymorph identification .
Q. How to address polymorphism in crystallography?
- DSC/TGA : Identify polymorphic transitions (endothermic peaks) and solvent loss events .
- PXRD : Compare experimental patterns with Mercury-simulated data for known crystal forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
